ethyl 3-{[(4-fluorophenyl)sulfonyl]amino}-2-methylbenzoate -

ethyl 3-{[(4-fluorophenyl)sulfonyl]amino}-2-methylbenzoate

Catalog Number: EVT-4581031
CAS Number:
Molecular Formula: C16H16FNO4S
Molecular Weight: 337.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Compound Description: This compound is a potent and selective histone deacetylase (HDAC) inhibitor, exhibiting strong activity against Class I HDAC isoforms and demonstrating promising anticancer activity. In vitro studies showed its effectiveness against the human myelodysplastic syndrome (SKM-1) cell line, inducing G1 cell cycle arrest and apoptosis. In vivo studies using SKM-1 xenograft models further confirmed its antitumor efficacy, particularly in mice with intact immune systems. Furthermore, it displayed favorable pharmacokinetic properties and minimal metabolic differences across various species. []

(R)-3-[[(4-Fluorophenyl)sulfonyl]amino]-1,2,3,4-tetrahydro-9H-carbazole-9-propanoic acid (Ramatroban)

Compound Description: Ramatroban is a potent and selective thromboxane A2 receptor antagonist. It exhibits therapeutic potential for managing thromboxane A2-mediated diseases. A thermodynamically stable form of Ramatroban with enhanced pharmaceutical properties has been developed. []

N-(1,3-Dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide

Compound Description: This compound demonstrates notable antioxidant activity, surpassing ascorbic acid in its ability to scavenge DPPH radicals. Additionally, it exhibits anticancer activity, showing higher cytotoxicity against the human glioblastoma U-87 cell line compared to the triple-negative breast cancer MDA-MB-231 cell line. [, ]

1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone

Compound Description: This compound demonstrates potent anticancer activity, exhibiting higher cytotoxicity against the human glioblastoma U-87 cell line compared to the triple-negative breast cancer MDA-MB-231 cell line. [, ]

4-{3-[5-Chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid (Efipladib)

Compound Description: Efipladib is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α). It exhibits efficacy in various in vitro and in vivo models of inflammation, effectively reducing prostaglandin and leukotriene production. Its strong binding affinity to cPLA2α has been confirmed through isothermal titration calorimetry. []

(S)-2,4-Diamino-6-((1-(7-fluoro-1-(4-fluorophenyl)-4-oxo-3-phenyl-4H-quinolizin-2-yl)ethyl)amino)pyrimidine-5-carbonitrile

Compound Description: This compound acts as a potent and selective PI3Kδ inhibitor, demonstrating superior efficacy in hematological cancer models compared to currently available PI3Kδ inhibitors. It exhibits excellent potency, isoform selectivity, metabolic stability across species, and a favorable pharmacokinetic profile. []

4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]-phenyl]-benzenesulfonamide (L755507)

Compound Description: This compound is a selective β3-adrenoceptor agonist, demonstrating a potent ability to stimulate cAMP accumulation in cells expressing human β3-adrenoceptors. It also activates extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 mitogen-activated protein kinase (MAPK) signaling pathways, indicating its potential for treating metabolic disorders. []

(S)-N-[4-[2-[[3-[3-(Acetamidomethyl)phenoxy]-2-hydroxypropyl]amino]-ethyl]phenyl]benzenesulfonamide (L748337)

Compound Description: This compound acts as a selective β3-adrenoceptor antagonist, effectively blocking the actions of β3-adrenoceptor agonists. It primarily activates the MAPK signaling pathway through Gi/o protein coupling, leading to increased extracellular acidification rate (ECAR). []

4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine (SB-772077-B)

Compound Description: SB-772077-B is a potent and selective Rho kinase inhibitor. It effectively reduces pulmonary and systemic arterial pressures, particularly in the context of pulmonary hypertension. Its efficacy in attenuating monocrotaline-induced pulmonary hypertension suggests therapeutic potential for treating pulmonary vascular disorders. []

(2S)-2-[(2-Naphthylsulfonyl)amino]-3-{[2-({4-(4-piperidinyl)-2-[2-(4-piperidinyl)ethyl]butanoyl}amino)acetyl]amino}propanoic Acid Dihydrochloride (CRL42796)

Compound Description: CRL42796 is a potent glycoprotein IIb/IIIa receptor antagonist, exhibiting strong antithrombotic effects. When administered in combination with aspirin and enoxaparin, it effectively prevents coronary artery rethrombosis in a canine model. []

N-{(1S)-2-Amino-1-[(3-fluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-thiophene carboxamide hydrochloride

Compound Description: This compound is a potent inhibitor of AKT, a serine/threonine-specific protein kinase involved in cell growth, proliferation, and survival. The development of a crystalline form of this compound improves its pharmaceutical properties, making it a promising candidate for further development as an anticancer agent. [, ]

Properties

Product Name

ethyl 3-{[(4-fluorophenyl)sulfonyl]amino}-2-methylbenzoate

IUPAC Name

ethyl 3-[(4-fluorophenyl)sulfonylamino]-2-methylbenzoate

Molecular Formula

C16H16FNO4S

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C16H16FNO4S/c1-3-22-16(19)14-5-4-6-15(11(14)2)18-23(20,21)13-9-7-12(17)8-10-13/h4-10,18H,3H2,1-2H3

InChI Key

WBJRYZFAXLGGTL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)F)C

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)F)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.